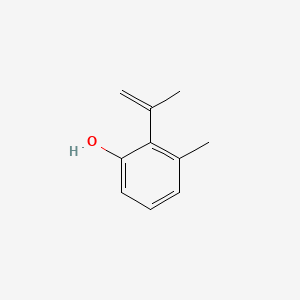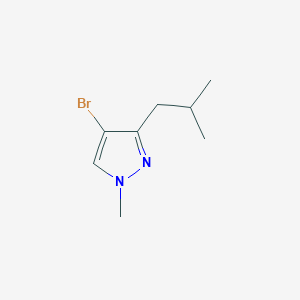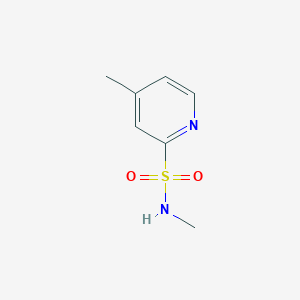
N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzylamine moiety, which is further linked to a prop-2-yn-1-amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-(Trifluoromethyl)benzylamine and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 4-(Trifluoromethyl)benzylamine is reacted with propargyl bromide under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Cycloaddition Reactions: The alkyne group in the compound makes it suitable for cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition to form triazoles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the functional groups attached to the benzylamine moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides and bases such as sodium hydride.
Cycloaddition: Copper(I) catalysts and azides for the formation of triazoles.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Triazoles: Formed through cycloaddition reactions.
Amines and Amides: Resulting from substitution reactions.
Alcohols and Ketones: Products of oxidation reactions.
科学的研究の応用
N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals for pest control and plant growth regulation.
作用機序
The mechanism of action of N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioactive molecules.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzylamine: A precursor in the synthesis of N-(4-(Trifluoromethyl)benzyl)prop-2-YN-1-amine.
N-(4-Fluorobenzyl)prop-2-yn-1-amine: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
N-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-amine: Similar structure but with the trifluoromethyl group attached directly to the phenyl ring.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl and alkyne groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the alkyne group allows for versatile chemical modifications.
特性
分子式 |
C11H10F3N |
|---|---|
分子量 |
213.20 g/mol |
IUPAC名 |
N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C11H10F3N/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14/h1,3-6,15H,7-8H2 |
InChIキー |
PSMDIFMJWUIWGW-UHFFFAOYSA-N |
正規SMILES |
C#CCNCC1=CC=C(C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4-methoxyphenyl)methyl (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B13978508.png)



![4-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclohexanemethanol](/img/structure/B13978524.png)

![(R)-1-[4-(tert-butyl)phenyl]butylamine](/img/structure/B13978541.png)




